molecular formula C15H11ClN2OS B5858036 N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No. B5858036
M. Wt: 302.8 g/mol
InChI Key: HGJKVPBQVGEYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide, commonly known as CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of CMTM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, CMTM has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a critical role in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
CMTM has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of inflammatory responses. Additionally, CMTM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have potential applications in the treatment of these conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMTM for lab experiments is its potential as a tool for the development of new anti-cancer drugs. Its ability to inhibit the activity of histone deacetylase makes it a promising candidate for the development of new drugs that target this enzyme. Additionally, CMTM has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to other anti-cancer drugs.
However, there are also some limitations to the use of CMTM in lab experiments. One of the main limitations is the complexity of its synthesis, which requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of CMTM is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are a number of future directions for research on CMTM. One area of focus is the development of new anti-cancer drugs based on the structure of CMTM. Additionally, further research is needed to fully understand the mechanism of action of CMTM and to optimize its use in lab experiments. Finally, there is potential for the development of new drugs based on the structure of CMTM for the treatment of neurodegenerative diseases.

Synthesis Methods

CMTM is synthesized through a multi-step process that involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure CMTM. The synthesis of CMTM is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

CMTM has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. CMTM has been shown to have significant anti-cancer activity in vitro, making it a potential candidate for the development of new anti-cancer drugs. Additionally, CMTM has been studied for its potential applications in the field of neurodegenerative diseases, with promising results in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJKVPBQVGEYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide

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